molecular formula C13H21NO4 B2809355 (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 1009629-95-1

(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B2809355
CAS No.: 1009629-95-1
M. Wt: 255.314
InChI Key: YDVUGRRGMKJDRF-UTLUCORTSA-N
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Description

(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[321]octane-6-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the use of a bicyclic lactam as the starting material, which undergoes a series of transformations including alkylation, reduction, and protection reactions to introduce the tert-butoxycarbonyl group and carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[321]octane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for studying biological interactions and mechanisms. It can be used in the design of biologically active molecules, including enzyme inhibitors and receptor ligands, which are essential for understanding biological processes and developing new therapeutic agents.

Medicine

In medicinal chemistry, (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a promising scaffold for developing new drugs with improved efficacy and selectivity.

Industry

The compound’s versatility extends to industrial applications, where it can be used in the synthesis of specialty chemicals, materials, and polymers. Its unique properties enable the development of advanced materials with specific functionalities for various industrial uses.

Mechanism of Action

The mechanism by which (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid shares similarities with other bicyclic compounds, such as tropane derivatives and bicyclo[2.2.1]heptane derivatives.
  • Compounds like this compound are often compared to their analogs with different substituents or protecting groups, which can influence their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic structure with a tert-butoxycarbonyl group and carboxylic acid functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,5R,6S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVUGRRGMKJDRF-LPEHRKFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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